molecular formula C8H15NO B13155730 1-Amino-5-cyclopropylpentan-3-one

1-Amino-5-cyclopropylpentan-3-one

Cat. No.: B13155730
M. Wt: 141.21 g/mol
InChI Key: NATIMGCYBLCHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-cyclopropylpentan-3-one is an organic compound with the molecular formula C8H15NO It is a cyclopropyl derivative of pentanone, featuring an amino group at the first carbon and a ketone group at the third carbon

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-cyclopropylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Amino-5-cyclopropylpentan-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group provides conformational rigidity, enhancing binding affinity. The ketone group can participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

1-Amino-5-cyclopropylpentan-3-one can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of an amino group, a cyclopropyl ring, and a ketone group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-amino-5-cyclopropylpentan-3-one

InChI

InChI=1S/C8H15NO/c9-6-5-8(10)4-3-7-1-2-7/h7H,1-6,9H2

InChI Key

NATIMGCYBLCHPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.